molecular formula C19H15FN4O2S B2490421 N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537667-84-8

N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2490421
CAS RN: 537667-84-8
M. Wt: 382.41
InChI Key: PLWNCBKWYOSYDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep organic reactions, starting from base materials such as 4-fluoro-aniline and proceeding through various stages including amidification and cyclization reactions. These processes often employ conditions like Fischer indolization and reactions under controlled temperatures and specific catalysts to achieve the desired acetamide derivatives. Notably, derivatives like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, highlighting the diversity of the acetamide group in such compounds (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their complex heterocyclic systems, incorporating elements such as fluorine, which plays a crucial role in the pharmacokinetic properties of these molecules. Crystallographic studies, such as those on related compounds, reveal folded conformations around the methylene C atom of the thioacetamide bridge, demonstrating intramolecular hydrogen bonding that stabilizes their structure (Subasri et al., 2016).

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of novel compounds with potential biological activities. For instance, studies have been conducted on the synthesis of related compounds showcasing anti-inflammatory, anticancer, and kinase inhibitory activities. These studies reveal the compound's potential in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Anti-inflammatory Applications : A study highlighted the synthesis of derivatives similar to the queried compound, which showed significant anti-inflammatory activity. This suggests potential applications in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

  • Anticancer and Kinase Inhibition : Research into compounds with similar structures has identified potential anticancer properties and kinase inhibition. This includes studies on novel fluorochromes for thiols, indicating applications in cancer research and therapy (Sraa Abu-Melha, 2021; A. G. Hammam et al., 2005).

  • Radiolabeling for Imaging : A study on the radiosynthesis of [18F]PBR111, a selective radioligand, showcases the application of fluorine-18 labeling in compounds for positron emission tomography (PET) imaging. This highlights its use in biomedical imaging and research (F. Dollé et al., 2008).

Herbicidal Activity

Compounds with structural similarities have been explored for their herbicidal activities, suggesting potential applications in agricultural sciences. These studies indicate the compound's utility in developing new herbicides for effective weed control (Daoxin Wu et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-24-18(26)17-16(13-4-2-3-5-14(13)22-17)23-19(24)27-10-15(25)21-12-8-6-11(20)7-9-12/h2-9,22H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWNCBKWYOSYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

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